molecular formula C15H21N3O3 B2479239 1-Propanone, 2-methyl-1-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)- CAS No. 1432130-38-5

1-Propanone, 2-methyl-1-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)-

Cat. No.: B2479239
CAS No.: 1432130-38-5
M. Wt: 291.351
InChI Key: CAEUGAAFIWDZJX-UHFFFAOYSA-N
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Description

1-Propanone, 2-methyl-1-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)- is a complex organic compound that belongs to the class of ketones This compound is characterized by the presence of a propanone backbone substituted with a methyl group, a piperazinyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 2-methyl-1-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Propanone Backbone: This can be achieved through the reaction of acetone with appropriate reagents to introduce the methyl and nitrophenyl groups.

    Introduction of the Piperazinyl Group: This step may involve the reaction of the intermediate compound with 4-methylpiperazine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-methyl-1-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazinyl or nitrophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical compound, particularly in drug design and development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-methyl-1-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)- involves its interaction with molecular targets in biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 2-methyl-1-(4-methyl-1-piperazinyl)-2-phenyl-: Similar structure but without the nitro group.

    1-Propanone, 2-methyl-1-(4-methyl-1-piperazinyl)-2-(4-chlorophenyl)-: Similar structure with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 1-Propanone, 2-methyl-1-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)- imparts unique chemical and biological properties, such as increased reactivity in reduction reactions and potential biological activity.

Properties

IUPAC Name

2-methyl-1-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,12-4-6-13(7-5-12)18(20)21)14(19)17-10-8-16(3)9-11-17/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEUGAAFIWDZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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